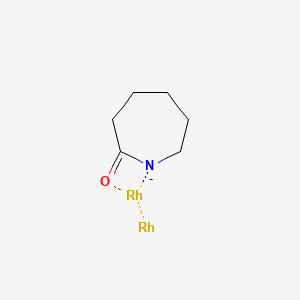

azanidacycloheptan-2-one;rhodium

Description

Significance of Rhodium in Homogeneous and Heterogeneous Catalysis

Rhodium is a rare transition metal that has become a cornerstone in the field of catalysis, valued for its ability to facilitate a wide array of chemical transformations with high efficiency and selectivity. numberanalytics.com Its significance spans both homogeneous and heterogeneous catalysis, making it indispensable in laboratory synthesis and numerous industrial processes. nih.govnumberanalytics.com

In homogeneous catalysis , rhodium complexes are dissolved in the reaction medium along with the reactants. A landmark example is Wilkinson's catalyst, [RhCl(PPh₃)₃], the first complex used for the efficient homogeneous hydrogenation of olefins and alkynes under mild conditions. numberanalytics.comnumberanalytics.com This discovery paved the way for the development of countless other rhodium catalysts for reactions like hydroformylation (the addition of hydrogen and carbon monoxide to alkenes to form aldehydes), hydroboration, and hydrosilylation. nih.govnumberanalytics.com The advantages of rhodium in homogeneous catalysis include high activity and selectivity, often operating under mild reaction conditions, which can reduce energy consumption. catalysis.blogcatalysis.blog

In heterogeneous catalysis , the rhodium catalyst exists in a different phase from the reactants, typically as a solid metal or metal complex supported on a material like carbon or alumina. sigmaaldrich.comsigmaaldrich.com A primary industrial application is in automotive catalytic converters, where rhodium, along with platinum and palladium, plays a crucial role in reducing harmful nitrogen oxides (NOx) to nitrogen gas. nih.gov More recently, heterogeneous rhodium single-atom-site catalysts have been developed, demonstrating high chemoselectivity in reactions such as carbene N-H bond insertion, in some cases outperforming their homogeneous counterparts. nih.gov Rhodium catalysts are also effective promoters for the activation of carbon-hydrogen (C-H) bonds, a challenging but highly sought-after transformation for creating valuable organic molecules. sigmaaldrich.com

The versatility of rhodium stems from its ability to exist in multiple oxidation states and its reactivity towards small molecules like hydrogen and carbon monoxide. numberanalytics.com This allows it to participate in various catalytic cycles involving steps such as oxidative addition and reductive elimination. numberanalytics.com

Overview of Dirhodium "Paddlewheel" Complexes: Structural Features and Bonding

Among the vast family of rhodium catalysts, dirhodium(II) complexes with a "paddlewheel" structure are particularly prominent. nih.govnih.gov These binuclear compounds have a general formula of [Rh₂(O₂CR)₄L₂] and are characterized by a distinctive architecture. rsc.org

The core of the complex consists of two rhodium(II) ions held together by a Rh-Rh single bond. nih.govnih.gov This dinuclear core is surrounded by four equatorial bridging ligands that span the two metal centers, creating the paddlewheel-like appearance. rsc.org While carboxylates (O₂CR) are the most common bridging ligands, other types, such as carboxamidates, are also widely used. nih.govnih.gov

Key structural features include:

Dinuclear Core: The Rh-Rh bond is a defining feature, with typical bond lengths that can be influenced by the nature of the bridging ligands. For instance, more strained ligands can lead to an elongation of the Rh-Rh bond. nih.gov

Equatorial Ligands: Four bidentate ligands bridge the two rhodium atoms. These ligands are tightly bound and impart significant stability to the complex, allowing the paddlewheel structure to remain intact during most catalytic reactions. nih.govnih.gov

Axial Ligands: Two axial coordination sites, one on each rhodium atom, are occupied by labile (easily exchangeable) ligands, often solvent molecules. nih.gov These axial sites are the locus of catalytic activity, where substrate binding and transformation occur. nih.gov

Symmetry: The parent dirhodium carboxylate, dirhodium tetraacetate (Rh₂(OAc)₄), possesses a high degree of symmetry (D₄h). nih.gov

The bonding in these complexes is understood through molecular orbital theory, which describes the interactions between the d-orbitals of the two rhodium atoms leading to the formation of σ, π, and δ bonds. nih.gov This electronic structure is responsible for their unique reactivity. nih.gov Dirhodium paddlewheel complexes are known for their exceptional stability to heat, moisture, and air, yet they are highly active catalysts for a range of transformations, particularly those involving the decomposition of diazo compounds to form rhodium carbenoids. nih.gov

Positioning of Azanidacycloheptan-2-one (Caprolactam) as a Bridging Ligand in Dirhodium Complexes

Azanidacycloheptan-2-one, or caprolactam, serves as an anionic bridging ligand in its deprotonated form (caprolactamate). The resulting complex, dirhodium(II) tetrakis(caprolactamate) [Rh₂(cap)₄], is a member of the dirhodium carboxamidate family and has emerged as a uniquely effective catalyst. nih.gov

Dirhodium carboxamidates, including Rh₂(cap)₄, possess several features that distinguish them from their carboxylate counterparts:

Low Oxidation Potential: Rh₂(cap)₄ has a low oxidation potential, which makes it an exceptional catalyst for various oxidation reactions. nih.gov This facile redox chemistry, involving the Rh₂⁴⁺/Rh₂⁵⁺ couple, is key to its reactivity. organic-chemistry.org

Structural Rigidity: Like other paddlewheel complexes, it has a rigid structure with open axial sites for catalysis. nih.gov

Enhanced Catalytic Activity: In certain reactions, the caprolactamate ligand confers superior catalytic properties. For example, Rh₂(cap)₄, in combination with tert-butyl hydroperoxide (TBHP), is a highly effective and selective catalyst for the allylic oxidation of olefins and enones. organic-chemistry.orgnih.gov This system is also used for benzylic oxidations and oxidative Mannich reactions. researchgate.netacs.org

The use of caprolactamate as a ligand has led to the development of robust catalytic systems that can operate under mild conditions, are tolerant of air and moisture, and can achieve high turnover numbers with low catalyst loadings (as little as 0.1 mol %). organic-chemistry.orgnih.gov Research has also shown that dirhodium(II) caprolactamate can be a precursor for synthesizing stable bis(σ-aryl)dirhodium(III) caprolactamates through copper-catalyzed oxidative arylation with arylboronic acids. rsc.org

| Reaction Type | Oxidant/Co-reagent | Key Features | Reference |

|---|---|---|---|

| Allylic Oxidation | tert-butyl hydroperoxide (TBHP) | Completely selective, tolerant of air/moisture, fast reaction times (minutes), low catalyst loading (0.1 mol %). | nih.gov, organic-chemistry.org |

| Benzylic Oxidation | tert-butyl hydroperoxide (TBHP) | Mild conditions, effective with a variety of substrates. | nih.gov, acs.org |

| Oxidative Mannich Reaction | tert-butyl hydroperoxide (TBHP) | Provides a mild and selective protocol. | researchgate.net |

| Conversion of Secondary Amines | tert-butyl hydroperoxide (TBHP) | Selective conversion to imines. | researchgate.net |

| Oxidative Arylation | Arylboronic acids / Copper catalyst | Forms stable bis(σ-aryl)dirhodium(III) caprolactamates. | rsc.org |

Historical Context and Evolution of Research on Rhodium Complexes with Lactam-Derived Ligands

The journey to understanding rhodium complexes with lactam-derived ligands is rooted in the broader history of rhodium catalysis, which gained significant momentum in the 1960s with the advent of Wilkinson's catalyst. numberanalytics.com The exploration of dirhodium(II) carboxylates as catalysts for reactions involving diazo compounds began in the following decades, establishing their utility in fundamental carbon-carbon bond-forming reactions like cyclopropanation and C-H insertion. nih.govnih.gov

The evolution towards lactam-derived ligands, specifically carboxamidates, marked a pivotal development. While dirhodium carboxylates were effective, chemists sought to fine-tune the catalyst's electronic and steric properties to achieve higher selectivity and expand their reactivity. It was recognized that replacing carboxylate ligands with carboxamidates could significantly alter the catalyst's properties. nih.gov

The development of dirhodium(II) tetrakis(carboxamidates) provided catalysts with greater versatility in stereocontrol. nih.gov The realization that dirhodium(II) caprolactamate, Rh₂(cap)₄, possessed a particularly low oxidation potential was a recent but impactful discovery. nih.gov This finding, reported in the early 2000s, unlocked its potential as a highly effective catalyst for oxidation reactions, a domain where dirhodium carboxylates had shown only limited utility. nih.govorganic-chemistry.orgnih.gov Subsequent research has expanded its application to a variety of selective oxidations, establishing dirhodium caprolactamate as a uniquely powerful tool in synthetic organic chemistry. researchgate.net This evolution highlights a common theme in catalysis research: the targeted modification of ligand architecture to achieve new and improved catalytic function.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10NORh2- |

|---|---|

Molecular Weight |

317.96 g/mol |

IUPAC Name |

azanidacycloheptan-2-one;rhodium |

InChI |

InChI=1S/C6H11NO.2Rh/c8-6-4-2-1-3-5-7-6;;/h1-5H2,(H,7,8);;/p-1 |

InChI Key |

NAMXDQFNFYTARI-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(=O)[N-]CC1.[Rh].[Rh] |

Origin of Product |

United States |

Synthetic Methodologies for Azanidacycloheptan 2 One Rhodium Complexes

Strategies for Ligand Synthesis and Modification of Azanidacycloheptan-2-one

The ligand itself, azanidacycloheptan-2-one, is typically generated in situ from its neutral precursor, ε-caprolactam. The synthesis strategy, therefore, revolves around the deprotonation of the lactam's N-H bond to form the corresponding anion, which can then coordinate to the rhodium center. This is commonly achieved during the complexation reaction, often by using a basic rhodium precursor or by adding a non-coordinating base.

Alternatively, ε-caprolactam can be used directly, with the reaction conditions, such as high temperatures, facilitating the deprotonation and coordination. While less common for this specific ligand, general strategies in ligand design allow for the modification of the caprolactam ring structure prior to complexation. Such modifications could involve introducing substituents onto the carbon backbone to sterically or electronically tune the resulting rhodium complex's properties, although the foundational syntheses typically utilize the parent ε-caprolactam. The synthesis of related amidinate ligands often involves the reaction of a lithium amide precursor with carbodiimides, a strategy that could be adapted for creating modified caprolactam-type ligands. researchgate.net

Coordination Chemistry Routes for Forming Rhodium Complexes with Azanidacycloheptan-2-one Ligands

The coordination chemistry of rhodium is extensive, with Rh(I), Rh(II), and Rh(III) being common oxidation states that form complexes with diverse geometries. wikipedia.orgnih.gov The formation of azanidacycloheptan-2-one rhodium complexes predominantly involves rhodium(II), leading to the creation of dinuclear species. The primary coordination route is the reaction of a rhodium(II) source with four equivalents of the caprolactam ligand. This results in a paddlewheel-type structure where four bridging caprolactamate ligands span two rhodium atoms. Each rhodium atom in the resulting [Rh₂(cap)₄] unit typically adopts a square pyramidal geometry, with the four nitrogen and oxygen donor atoms from the bridging ligands forming the base and the other rhodium atom at the apex, creating a Rh-Rh bond. tennessee.edu The axial positions of this paddlewheel complex are available for coordination by solvent molecules or other donor ligands.

Dirhodium tetracarboxylate and tetracaprolactamate complexes are excellent building blocks for constructing larger, self-assembled structures. rsc.org The neutral [Rh₂(cap)₄] unit can act as a node, linking to other molecules or ions through its axial positions. This can lead to the formation of one-dimensional coordination polymers. chemrxiv.org

For instance, when dirhodium tetracarboxylate complexes are reacted with ligands capable of bridging the axial positions of two different dirhodium units, supramolecular assemblies such as one-dimensional chains can be formed. chemrxiv.org The paddlewheel units arrange in a linear fashion, linked by the axial ligands. The nature of the bridging ligand and the carboxylate or lactamate groups influences the final packing and inter-chain interactions. chemrxiv.org

Table 1: Structural Features of Self-Assembled Dirhodium Complexes

| Feature | Description | Reference |

| Core Unit | Dirhodium(II) paddlewheel complex, e.g., [Rh₂(O₂CR)₄] or [Rh₂(cap)₄]. This unit has a Rh-Rh single bond. | chemrxiv.org |

| Assembly | Linear chains formed by bridging axial ligands (e.g., dicyanometallates) connecting the dirhodium units. | chemrxiv.org |

| Coordination | The bridging ligands coordinate to the vacant axial sites of the rhodium centers, extending the structure into a polymer. | chemrxiv.org |

| Interactions | The packing of the polymer chains in the solid state is influenced by counterions and the nature of the equatorial ligands. | chemrxiv.org |

Ligand exchange is a fundamental and powerful method for synthesizing and modifying rhodium caprolactamate complexes. youtube.com This can occur in two primary ways: the exchange of equatorial ligands to form the core complex, or the exchange of axial ligands to modify a pre-existing complex.

A common synthetic route to dirhodium tetracaprolactamate involves a ligand exchange reaction starting from a more readily available precursor, such as dirhodium tetraacetate, Rh₂(OAc)₄. By heating the acetate (B1210297) complex with an excess of ε-caprolactam, often in a high-boiling solvent or neat, the acetate ligands are displaced by caprolactamate ligands to form [Rh₂(cap)₄].

Once the [Rh₂(cap)₄] core is formed, the labile axial positions are susceptible to further ligand exchange. tennessee.edu These sites can coordinate with a variety of donor ligands, such as phosphines, amines, or other Lewis bases. This axial ligand exchange is crucial as it can dramatically influence the electronic properties and reactivity of the complex, particularly its catalytic activity. tennessee.edunih.gov For example, the coordination of an electron-donating ligand to an axial site can stabilize the complex and modulate its selectivity in reactions like C-H insertion. tennessee.edu The process can be readily feasible and is often a key step in catalytic cycles. nih.gov

Table 2: Examples of Ligand Exchange Reactions in Rhodium Complexes

| Starting Complex | Exchanging Ligand | Product Type | Significance | Reference |

| Dirhodium(II) tetraacetate | ε-caprolactam | Dirhodium(II) tetracaprolactamate | Formation of the core paddlewheel complex. | General Knowledge |

| [Cp*RhCl₂]₂ | 2-phenyl pyridine, TMS diazomethane | Cyclometalated Rh-carbene complex | Demonstrates sequential ligand exchange to form a catalytically active species. | nih.gov |

| [Rh(H₂O)₆]³⁺ | Cl⁻ | [RhCl(H₂O)₅]²⁺, etc. | Stepwise substitution of aqua ligands, fundamental to complex formation in aqueous media. | youtube.com |

| Dirhodium(II) paddlewheel | Phosphite oxazolidinone | Axially-coordinated paddlewheel | Tuning catalyst properties for selectivity in C-H functionalization. | tennessee.edu |

Advanced Synthetic Techniques and Optimization Studies

Advanced synthetic strategies focus on improving the yield, purity, and catalytic performance of rhodium complexes. This involves optimizing reaction conditions and exploring novel precursors and synthetic pathways. A common starting material for many rhodium syntheses is hydrated rhodium trichloride (B1173362) (RhCl₃·xH₂O). nih.gov The reaction of this precursor with ligands like ammonia (B1221849) or, by extension, lactams, can lead to a variety of coordination complexes. nih.gov

Optimization studies often involve fine-tuning reaction parameters such as:

Temperature: Higher temperatures are often required to drive ligand exchange reactions, for example, when substituting acetate for caprolactamate.

Solvent: The choice of solvent is critical, as it affects the solubility of reactants and products and can coordinate to the metal center. tennessee.edu

pH Control: In aqueous systems or reactions involving proton transfer, controlling the pH is essential for promoting the formation of the desired complex. nih.gov

More advanced techniques include the synthesis of anionic rhodium complexes, which are rare compared to their platinum counterparts. mdpi.comresearchgate.net These can be prepared by reacting RhCl₃ with organic salts, yielding complexes with different solubility profiles and potentially novel catalytic activities. mdpi.com Furthermore, the design of photoresponsive rhodium catalysts represents a modern approach where light can be used to trigger the formation of reactive intermediates from a stable precursor complex. youtube.com The development of highly specialized catalysts, for instance, by carefully designing the ligand structure, aims to enhance reactivity and selectivity for specific chemical transformations. samaterials.com

Purification and Isolation Methodologies for Azanidacycloheptan-2-one Rhodium Complexes

The purification and isolation of the target rhodium complex are critical steps to ensure its suitability for characterization and application. The methods employed depend on the physical properties of the complex, such as its solubility and crystallinity.

A common and effective technique is recrystallization . For example, crude products can be dissolved in a hot solvent or solvent mixture (e.g., aqueous HCl, THF) and allowed to cool slowly, leading to the formation of high-purity crystals. researchgate.netnih.gov

Filtration is used to isolate solid products from the reaction mixture. This is particularly effective for complexes that are insoluble in the reaction medium or that precipitate upon cooling. nih.gov The isolated solid is typically washed with appropriate solvents to remove soluble impurities. Anionic rhodium complexes have been synthesized as solids that are insoluble in common organic solvents like tetrahydrofuran, benzene, and toluene, which simplifies their isolation by filtration. mdpi.com

For complex mixtures or to separate products with similar solubility, chromatography may be employed, although this is less common for the bulk preparation of simple paddlewheel complexes. The stability of the complex on the stationary phase is a key consideration for this technique. The final isolated product is typically characterized by spectroscopic methods (NMR, ESI-MS) and, if possible, single-crystal X-ray diffraction to confirm its structure. mdpi.comresearchgate.net

Coordination Chemistry and Electronic Structure of Azanidacycloheptan 2 One Rhodium Complexes

Ligand Design Principles for Lactam-Derived Ligands in Rhodium Chemistry

The design of lactam-derived ligands for rhodium chemistry is guided by principles aimed at controlling the steric and electronic environment of the metal center to achieve desired catalytic activity and selectivity. A key strategy involves the use of self-assembling ligands based on hydrogen bonding, for instance between pyridone/hydroxypyridine units within the ligand backbone, to create a well-defined coordination sphere. researchgate.net The introduction of specific substituents, such as N-pyrrolyl groups, can significantly enhance the π-backbonding properties of the ligand, which is crucial for stabilizing the rhodium complex. researchgate.net

Control over selectivity in catalytic reactions is a primary driver of ligand design. In processes like hydroformylation, tetradentate phosphine-based ligands have proven effective in suppressing side reactions such as hydrogenation and isomerization, leading to high yields of the desired aldehyde products. researchgate.net The effectiveness of these ligands stems from the formation of stable rhodium complexes through strong coordination interactions. researchgate.net Furthermore, ligand modifications can be used to direct the regioselectivity of reactions. For example, in Rh(III)-catalyzed C–H functionalization, the choice of ligand is critical for controlling which C–H bond is activated. acs.org

Recent advancements in ligand design have incorporated noncovalent interactions, such as London dispersion forces, to lock the ligand into a specific, desirable conformation. acs.org This approach has been successfully applied to heterobimetallic bismuth–rhodium paddlewheel catalysts, where bulky silyl (B83357) substituents on phenylglycine-derived ligands create a well-defined chiral environment. acs.org This design not only enhances selectivity but can also lead to significantly higher reaction rates. acs.org The balance between the electronic nature and steric bulk of the ligands is a constantly manipulated variable; studies on bisphosphine ligands in rhodium-catalyzed hydroformylation have shown that decreasing phosphine (B1218219) basicity (an electronic effect) can increase enantioselectivity, while steric properties may play a more significant role in regioselectivity. rsc.org

Influence of Ligand Modifications on the Rhodium Coordination Environment

Modifications to the ligands bound to a rhodium center, whether they are the primary lactam-based ligands or ancillary bridging and axial ligands, have a profound impact on the geometry, stability, and reactivity of the resulting complex.

In dinuclear rhodium complexes, bridging ligands play a critical role in mediating the interaction between the two metal centers and defining the electronic properties of the complex. Paddlewheel-type dirhodium complexes, often featuring bridging carboxylate or carboxamidate ligands, serve as a key structural motif. The electronic configuration of the Rh₂ core in these complexes is highly sensitive to the nature of the bridging and axial ligands. For instance, density functional theory (DFT) calculations on dirhodium complexes with ferrocene-based carboxylate bridging ligands have identified electronic configurations such as π⁴σ²δ²π²δ²π² and π⁴σ²δ²δ²π*⁴. researchgate.net These configurations indicate the formation of a single bond between the two rhodium ions. researchgate.net

The symmetry of the bridging mode is also a critical factor. The use of ligands that can bridge in an unsymmetrical fashion can create distinct electronic environments at the two metal centers. nih.gov This has been demonstrated in a dinuclear complex where phosphinine ligands bridge a Rh(-I) and a Rh(I) center. nih.gov The phosphinine ligand acts as a π-acceptor from the electron-rich Rh(-I) center while simultaneously acting as a σ-donor to the electron-poorer Rh(I) center, a differentiation confirmed by X-ray photoelectron spectroscopy (XPS). nih.gov This principle is directly applicable to bridging lactam ligands, where modifications to the lactam ring or its substituents could create similar unsymmetrical environments, thereby tuning the properties of the Rh-Rh bond.

The electronic properties of these complexes can be probed using various techniques, as illustrated by the data in the table below.

| Complex Type | Measurement | Observed Value | Significance |

| Rh(III)/Rh(II) diamidobenzene | Redox Potential | Spans over 850 mV | Demonstrates tunable potential based on ligand substituents. nih.gov |

| Rh(II) diamidobenzene | EPR g-anisotropy | Decreases with increasing donor strength | Reflects changes in the singly occupied molecular orbital (SOMO). nih.gov |

Axial ligands, those coordinated above and below the plane of the bridging ligands in a paddlewheel or related structure, exert a significant influence on the stability and reactivity of rhodium complexes. The presence and nature of axial ligands can be seen in DFT studies of dirhodium paddlewheel complexes, where molecules like methanol (B129727) can coordinate at the axial positions, denoted as 1(MeOH)₂. researchgate.net These axial ligands can affect the electronic structure and electrochemical properties of the complex. researchgate.net

The lability and nature of axial ligands are central to the reactivity of the complex, particularly in catalysis, where substrate binding and product release often occur at these axial sites. The interaction can be quite dynamic, involving the transfer of groups between the rhodium center and other parts of the ligand framework. In pincer complexes featuring a central aluminum atom, facile transfer of X-type ligands (like chloride) from the rhodium to the aluminum center has been observed, with the original substituent on the aluminum transferring to the rhodium. nih.gov This highlights how the broader ligand structure can influence the occupants of the coordination sphere, including the axial positions, and thereby dictate the complex's subsequent reactivity. For example, a rhodium pincer complex with an axial hydride (4-Rh) shows different reactivity towards H₂ compared to its iridium analogue, a difference that can be explained by the interplay of the ligand framework and the metal's identity. nih.gov

Theoretical Investigations of Electronic Structure and Bonding in Azanidacycloheptan-2-one Rhodium Complexes

Theoretical calculations, particularly DFT, are indispensable tools for elucidating the intricate details of bonding and electronic structure in rhodium complexes.

Molecular orbital (MO) theory provides a powerful framework for understanding the bonding in azanidacycloheptan-2-one rhodium complexes, especially in dinuclear systems where metal-metal bonds are present. In paddlewheel-type dirhodium complexes, the metal-metal bond is described by a combination of σ, π, and δ orbitals arising from the overlap of the d-orbitals of the two rhodium atoms. researchgate.net DFT calculations on model dirhodium complexes reveal the specific electronic configurations of the Rh₂ core, such as π⁴σ²δ²π²δ²π² or π⁴σ²δ²δ²π*⁴. researchgate.net These calculations also show that the occupied molecular orbitals localized on the bridging ligands can be energetically degenerate and may be more unstable than those on the Rh₂ core. researchgate.net

Frontier molecular orbital analysis (HOMO-LUMO) is frequently used to understand the nature of electronic transitions and reactivity. nih.gov For instance, in various rhodium complexes, the HOMO and LUMO can have significant metal d-orbital character or be localized on the ligands, which determines the nature of their UV-visible absorptions and their redox behavior. nih.govnih.gov The singly occupied molecular orbital (SOMO) in paramagnetic Rh(II) species, for example, often shows π* symmetry with respect to the metal-ligand interaction, with a large contribution from a metal d-orbital. nih.gov

The table below summarizes key bond distances in selected rhodium complexes, which are a direct reflection of the bonding interactions described by MO theory.

| Complex | Bond | Distance (Å) | Reference |

| [Rh(PPh₃)₂(L¹)Cl] | Rh-C | Normal | nih.gov |

| [Rh(Binor-S′)(PR₃)]⁺ | Rh---C (agostic) | 2.349(3) | researchgate.net |

| PAlP-Rh Pincer (3-Rh) | Rh-Al | Short | nih.gov |

Rhodium is known for its ability to exist in a wide range of oxidation states, from -I to +7, with +I, +II, and +III being the most common in coordination complexes. numberanalytics.comnih.gov The specific oxidation state and resulting coordination geometry are dictated by the nature of the ligands. numberanalytics.comwikipedia.org

Rhodium(I) : These d⁸ complexes typically adopt square planar or trigonal bipyramidal geometries. wikipedia.org They are common starting materials and catalysts. wikipedia.org

Rhodium(II) : This oxidation state is found in the dirhodium paddlewheel complexes, which are central to the chemistry of bridging lactam ligands. Mononuclear Rh(II) complexes can also be generated; these are often paramagnetic metalloradicals. nih.gov

Rhodium(III) : These d⁶ complexes generally exhibit an octahedral geometry and are often the result of oxidative addition reactions at a Rh(I) center. nih.govwikipedia.org

The coordination environment around the rhodium atom is highly dependent on the ligand set. For example, tridentate Schiff base ligands can enforce a distorted octahedral geometry on a Rh(III) center. nih.gov In complexes with low coordination numbers, even more unusual oxidation states and geometries can be stabilized. For example, trigonal planar Rh(0) and Rh(-I) complexes have been synthesized and characterized. csic.es The flexibility of the azanidacycloheptan-2-one ligand, particularly its ability to act as a bridging or chelating ligand, allows it to stabilize rhodium in several of these common oxidation states and geometries.

Chirality and Enantioselective Considerations in Ligand Design

The development of asymmetric catalysts capable of inducing chirality in chemical transformations is a cornerstone of modern organic synthesis. While simple rhodium carboxamidate complexes, such as dirhodium(II) caprolactamate, [Rh₂(cap)₄], are recognized as effective catalysts for various reactions like allylic oxidation, their application in enantioselective processes requires strategic ligand modification. grantome.comnih.gov The design of chiral ligands derived from the azanidacycloheptan-2-one (caprolactam) framework, or its close structural analogs, is crucial for creating a stereochemically defined environment around the rhodium center, thereby enabling the selective formation of one enantiomer of a product over the other.

A significant challenge in utilizing simple dirhodium(II) carboxamidates like [Rh₂(cap)₄] for certain reactions, such as C-H amination, is their propensity for facile one-electron oxidation. lookchem.com This leads to a catalytically inactive mixed-valent Rh₂⁵⁺ species. lookchem.com Consequently, a primary consideration in ligand design is the modulation of the catalyst's electronic properties to prevent this deactivation pathway while simultaneously introducing stereochemical control.

Research has demonstrated a successful strategy involving the modification of a lactam ring, structurally similar to caprolactam, to create a highly effective chiral catalyst for enantioselective C-H amination. This approach addresses the electronic issues of simple carboxamidates and introduces the necessary chirality for asymmetric induction.

Design and Synthesis of a Chiral Valerolactam-Derived Rhodium Catalyst

A key breakthrough in this area was the development of a dirhodium complex derived from a chiral valerolactam (azanidacyclohexan-2-one), a five-membered ring analog of caprolactam. nih.gov Researchers synthesized the catalyst Rh₂(S-nap)₄ , a dirhodium complex bridged by four (S)-N-(naphthalen-1-ylsulfonyl)valerolactam ligands. lookchem.comnih.gov

The design of this ligand was deliberate and multifaceted:

Electronic Tuning : The incorporation of an electron-withdrawing sulfonamide group was hypothesized to increase the oxidation potential of the dirhodium center, making it more resistant to the oxidation that renders catalysts like [Rh₂(cap)₄] inactive in C-H amination reactions. lookchem.com

Introduction of Chirality : The valerolactam scaffold was derived from the chiral pool, using an (S)-configured precursor to create a stereochemically defined ligand. The coordination of four of these chiral ligands to the dirhodium core establishes a chiral environment that can effectively discriminate between enantiotopic C-H bonds or the faces of a prochiral substrate.

Structural Stability : The use of carboxamidate ligands, as opposed to carboxylates, was pursued because the resulting complexes are less prone to ligand exchange, which can lead to a decrease in the enantiomeric ratio of the product over the course of the reaction. lookchem.comnih.gov

Comparative studies confirmed the importance of these design elements. The oxidation potential of Rh₂(S-nap)₄ was measured at 330 mV, significantly higher than that of related complexes without the sulfonamide N-H group, underscoring the electronic effect of the ligand modification. lookchem.com

Performance in Enantioselective C-H Amination

The resulting chiral catalyst, Rh₂(S-nap)₄ , proved to be highly effective for the intramolecular C-H amination of sulfamate (B1201201) esters, producing valuable optically active heterocyclic products. The catalyst demonstrated a remarkable ability to control enantioselectivity, particularly in the amination of benzylic and allylic C-H bonds. lookchem.comnih.gov The results highlight the success of the ligand design in creating a catalyst that is not only active but also highly stereoselective.

The table below summarizes the performance of the Rh₂(S-nap)₄ catalyst in the enantioselective cyclization of various sulfamate esters.

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 3-phenylpropylsulfamate | 2-phenyl-1,2,3-oxathiazinane-2,2-dioxide | 85 | 84 | lookchem.comnih.gov |

| 3-(4-methoxyphenyl)propylsulfamate | 2-(4-methoxyphenyl)-1,2,3-oxathiazinane-2,2-dioxide | 88 | 88 | lookchem.com |

| 3-(4-chlorophenyl)propylsulfamate | 2-(4-chlorophenyl)-1,2,3-oxathiazinane-2,2-dioxide | 82 | 81 | lookchem.com |

| (Z)-3-phenylprop-2-en-1-ylsulfamate | 4-vinyl-2-phenyl-1,2,3-oxathiazinane-2,2-dioxide | 72 | 82 | lookchem.com |

| (Z)-3-(4-bromophenyl)prop-2-en-1-ylsulfamate | 2-(4-bromophenyl)-4-vinyl-1,2,3-oxathiazinane-2,2-dioxide | 75 | 87 | lookchem.com |

These findings illustrate that the strategic design of chiral lactam-based ligands is a powerful method for developing bespoke rhodium catalysts for challenging asymmetric transformations. By modifying the ligand scaffold to tune the electronic properties of the metal center and embedding chirality, it is possible to overcome the limitations of simpler complexes like dirhodium(II) caprolactamate and achieve high levels of enantioselectivity. lookchem.com

Catalytic Applications of Azanidacycloheptan 2 One Rhodium Complexes

Oxidative Transformations Catalyzed by Azanidacycloheptan-2-one Rhodium Complexes

Dirhodium(II) caprolactamate has proven to be an exceptional catalyst for various oxidative reactions, utilizing common oxidants like tert-butyl hydroperoxide (TBHP). These transformations are often characterized by their high selectivity, operational simplicity, and tolerance to air and moisture. snnu.edu.cnnih.gov

The allylic oxidation of olefins to form α,β-unsaturated ketones is a fundamental transformation in organic synthesis. nih.gov Traditional methods often suffer from drawbacks such as the need for stoichiometric metal oxidants, high catalyst loadings, and poor selectivity. snnu.edu.cn Dirhodium(II) caprolactamate, in combination with TBHP, provides a highly efficient solution to these challenges. snnu.edu.cnnih.gov

The Rh₂(cap)₄-catalyzed system effectively oxidizes a variety of olefins and enones. nih.gov Research has shown that as little as 0.1 mol% of the catalyst is sufficient to achieve high yields in minutes to hours. snnu.edu.cnnih.gov The reaction is completely selective and can be performed under ambient conditions, tolerating both air and moisture. snnu.edu.cn The proposed mechanism involves a redox chain catalysis, with evidence pointing to the formation of a higher-valent dirhodium tert-butyl peroxy intermediate. nih.gov This catalytic system demonstrates remarkable turnover numbers and frequencies. snnu.edu.cn

The efficiency of this protocol has been demonstrated in the synthesis of various complex molecules, including the allylic oxidation of steroidal alcohols and phomactin congeners, where other common oxidation conditions proved inferior.

Table 1: Rh₂(cap)₄-Catalyzed Allylic Oxidation of Various Olefins with TBHP

| Substrate | Catalyst Loading (mol%) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| Cyclohexene | 0.1 | 1 | 2-Cyclohexen-1-one | 85 |

| Cyclooctene | 0.1 | 1 | 2-Cycloocten-1-one | 81 |

| α-Ionone | 0.25 | 2 | 4-Oxo-α-ionone | 77 |

| (-)-Isopulegol | 0.25 | 1 | (+)-Pulegone | 95 |

Data compiled from research findings on dirhodium(II) caprolactamate catalyzed allylic oxidations. snnu.edu.cnnih.gov

The catalytic activity of dirhodium(II) caprolactamate extends beyond simple allylic sites to a broader range of selective C-H oxidation reactions on various organic substrates.

Propargylic Oxidations : The complex is highly effective for the selective C-H oxidation of alkynes to produce propargylic ketones. Using aqueous tert-butyl hydroperoxide (T-HYDRO), these reactions proceed readily in aqueous solvents under mild conditions, providing α,β-acetylenic carbonyl compounds in high yields. rsc.org

Benzylic Oxidations : Rh₂(cap)₄ effectively catalyzes the oxidation of benzylic C-H bonds to carbonyl groups using TBHP. The addition of a mild base, such as sodium bicarbonate, has been found to optimize substrate conversion. nih.gov

Oxidative Mannich Reaction : The catalyst demonstrates high efficacy in the oxidative Mannich reaction. This transformation involves the C-H oxidation of a tertiary amine to form an iminium ion, which is then captured by a nucleophile. nih.govnih.gov This method allows for the rapid construction of valuable γ-aminoalkyl-butenolides from readily available amines in a green transformation using aqueous TBHP in a protic solvent. nih.govnih.gov

Carbon-Hydrogen (C-H) Functionalization Reactions

While the oxidative reactions described above are inherently forms of C-H functionalization, dirhodium(II) caprolactamate also catalyzes specific C-H insertion reactions, demonstrating unique selectivity. The selective functionalization of C-H bonds is a powerful strategy in molecular construction, and rhodium catalysts are particularly robust for this purpose. rsc.org

Dirhodium(II) caprolactamate is an effective catalyst for intramolecular C-H insertion reactions involving the decomposition of diazo compounds. This process allows for the formation of new carbon-carbon bonds and the construction of complex cyclic structures.

A notable application is the synthesis of spirolactones from diazoacetates derived from cyclic alcohols like tetrahydrofurfuryl alcohol and tetrahydropyran-2-methanol. The Rh₂(cap)₄-catalyzed decomposition of these diazoacetates leads to regioselective C-H insertion, producing the corresponding spirolactones in good yields. The selectivity for insertion at the C2 position is driven by the formation of a stable five-membered ring and electronic activation by the adjacent ether oxygen atom. rsc.org

Table 2: Rh₂(cap)₄-Catalyzed Intramolecular C-H Insertion for Spirolactone Synthesis

| Diazoacetate Substrate | Product | Yield (%) |

|---|---|---|

| Tetrahydrofurfuryl diazoacetate | 1,6-Dioxaspiro[4.4]nonan-2-one | 78 |

Data from a study on rhodium(II)-catalyzed intramolecular C-H insertion. rsc.org

Catalyst control is crucial for achieving high regioselectivity in C-H functionalization reactions, especially in substrates with multiple potential reaction sites. Dirhodium(II) caprolactamate has demonstrated the ability to impart high selectivity in competitive C-H insertion scenarios.

In one example, a diazoacetate substrate presented a competition between C-H insertion into a tertiary C-H bond to form a five-membered ring and insertion into a secondary C-H bond activated by an adjacent oxygen atom to form a six-membered ring. The reaction catalyzed by Rh₂(cap)₄ showed very high selectivity for the formation of the six-membered ring product, highlighting the dominance of electronic activation over the typical preference for five-membered ring formation. rsc.org

Furthermore, in the C-H insertion reaction of an acetonide-derived diazoacetate, where both 5- and 6-membered ring formations are activated by an α-oxygen, the choice of catalyst was critical. While rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) produced an equal mixture of the two possible spirolactones, Rh₂(cap)₄ catalysis exclusively yielded the product from 1,5-C-H insertion. rsc.org This demonstrates the profound influence of the caprolactam ligand on the regiochemical outcome of the reaction.

Carbonylation and Hydroformylation Reactions

Carbonylation and hydroformylation are large-scale industrial processes that rely on homogeneous catalysts, with rhodium complexes modified by ligands like phosphines and phosphites being central to modern hydroformylation technology. organic-chemistry.org These reactions involve the addition of a formyl group and a hydrogen atom across a double bond.

Despite the broad utility of rhodium in catalysis, a review of the current scientific literature reveals no specific data or research findings on the application of azanidacycloheptan-2-one rhodium complexes (dirhodium(II) caprolactamate) as catalysts for carbonylation or hydroformylation reactions. The existing research on rhodium-catalyzed carbonylation and hydroformylation focuses on complexes with different ligand systems. nih.gov

Reductive Carbonylation Processes

Reductive carbonylation represents a significant industrial process for the synthesis of aldehydes from various feedstocks. Rhodium-based catalysts are renowned for their high efficacy in these transformations. nih.govdatapdf.comacs.orgresearchgate.net The catalytic cycle typically involves the oxidative addition of a substrate to the rhodium center, followed by carbonyl insertion and subsequent reductive elimination. The ligand sphere around the rhodium atom is critical in modulating the catalyst's activity and selectivity.

In the context of rhodium complexes with azanidacycloheptan-2-one, specific data on their direct application in reductive carbonylation is limited in publicly available research. However, the principles of ligand effects in rhodium catalysis suggest that the electronic and steric properties of the caprolactam ligand could influence the key steps of the catalytic cycle. For instance, the electron-donating nature of the nitrogen atom in the caprolactam ring could enhance the electron density at the rhodium center, potentially facilitating oxidative addition.

Further research is required to fully elucidate the potential of azanidacycloheptan-2-one rhodium complexes in reductive carbonylation processes and to gather specific performance data.

Ligand Control over Regio- and Chemoselectivity in Hydroformylation

Hydroformylation, or oxo synthesis, is another cornerstone of industrial organic synthesis, involving the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. Rhodium catalysts, particularly those modified with phosphine (B1218219) ligands, are widely employed to control the regioselectivity (linear vs. branched aldehyde) and chemoselectivity of this reaction. rsc.orgnih.govacs.orgresearchgate.net The steric bulk and electronic character of the ligands are paramount in determining the product distribution. rsc.orgresearchgate.net

While the use of phosphine and phosphite ligands in rhodium-catalyzed hydroformylation is well-documented, the application of azanidacycloheptan-2-one as a primary or co-ligand is not extensively reported in the scientific literature. The coordination of the caprolactam ligand to the rhodium center could potentially influence the geometry of the active catalytic species, thereby affecting the regiochemical outcome. The fundamental principles of ligand design in hydroformylation suggest that a comprehensive investigation into rhodium-caprolactam complexes could unveil novel catalytic activities and selectivities.

Addition Reactions

Asymmetric 1,4-Addition of Organometallic Reagents

The asymmetric 1,4-addition (or conjugate addition) of organometallic reagents to α,β-unsaturated compounds is a powerful method for the enantioselective formation of carbon-carbon bonds. Chiral rhodium complexes have proven to be highly effective catalysts for this transformation, facilitating the stereocontrolled synthesis of a wide array of valuable organic molecules. thieme-connect.comwiley-vch.dersc.orgcore.ac.ukresearchgate.netacs.org The design of the chiral ligand is crucial for achieving high enantioselectivity.

Specific examples of azanidacycloheptan-2-one rhodium complexes being utilized in asymmetric 1,4-additions are not prominently featured in the current body of scientific literature. However, the development of chiral variants of the caprolactam ligand could open avenues for their application in this field. The inherent chirality of such ligands could create a chiral environment around the rhodium center, enabling the enantioselective transfer of the organometallic group to the substrate.

Table 1: Representative Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions

| Catalyst System | Substrate | Organometallic Reagent | Product | Enantiomeric Excess (% ee) |

| [Rh(cod)Cl]₂ / Chiral Diene | α,β-Unsaturated Ketone | Arylboronic Acid | β-Aryl Ketone | >95 |

| Rh(acac)(CO)₂ / BINAP | α,β-Unsaturated Ester | Phenylboronic Acid | β-Phenyl Ester | >90 |

| Rh(I) / Chiral Phosphine | Nitroalkene | Alkenylboronic Acid | β-Alkenyl Nitroalkane | >97 |

Note: This table presents general examples of rhodium-catalyzed asymmetric 1,4-additions to illustrate the scope of the reaction and does not feature azanidacycloheptan-2-one as a ligand due to a lack of specific data.

Carbon-Carbon Bond Formation via Addition Reactions

Rhodium catalysts are instrumental in a broad spectrum of carbon-carbon bond-forming reactions that proceed via an addition mechanism. nih.govacs.orgunt.eduosti.gov These reactions often involve the activation of C-H bonds, followed by the addition across a π-system. The directing group strategy is frequently employed to achieve high selectivity.

While dirhodium(II) caprolactamate is a well-established catalyst for various transformations, its role in C-C bond formation through addition reactions, as distinct from conjugate addition, is an area that warrants further exploration. The ability of the rhodium center to mediate the addition of nucleophiles to unsaturated systems is a key feature of its catalytic chemistry. The electronic environment created by the caprolactam ligands could potentially be harnessed to promote novel addition reactions.

Cycloaddition Reactions

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful synthetic tools for the construction of five-membered heterocyclic rings. mdpi.comijrpc.comacs.orgwikipedia.org Rhodium catalysts, particularly rhodium(II) complexes, are known to catalyze the formation of 1,3-dipoles from diazo compounds, which then undergo cycloaddition with a variety of dipolarophiles. researchgate.net

There is a lack of specific reports on the use of azanidacycloheptan-2-one rhodium complexes as catalysts for 1,3-dipolar cycloaddition reactions in the available scientific literature. However, the known ability of dirhodium(II) carboxylates and carboxamidates to catalyze such reactions suggests that dirhodium(II) caprolactamate could potentially exhibit similar reactivity. researchgate.net The electronic nature of the caprolactam ligand could influence the reactivity and stability of the intermediate rhodium-carbene species, which is a key intermediate in the formation of the 1,3-dipole. Further investigation is necessary to determine the efficacy of these complexes in this class of reactions.

[2+2] Cycloaddition for Heterocycle Synthesis (e.g., β-Lactams)

While rhodium catalysts are known to facilitate [2+2] cycloaddition reactions for the synthesis of heterocycles like β-lactams, this specific transformation is not a widely reported application for dirhodium(II) caprolactamate complexes. The catalytic generation of ketene (B1206846) species from terminal alkynes, a key step in some rhodium-catalyzed syntheses of β-lactams, typically employs Rh(I) catalysts. These Rh(I) species effectively convert terminal alkynes into rhodium ketene intermediates, which then undergo cycloaddition with imines to form the desired β-lactam ring system. The distinct electronic and structural properties of dirhodium(II) carboxamidate catalysts, such as dirhodium(II) caprolactamate, make them more suited for other types of catalytic transformations, particularly those involving nitrene and carbene transfer reactions, as well as oxidation processes.

Nitrene Transfer Reactions and Amination Processes

Dirhodium(II) caprolactamate, also known as Rh₂(cap)₄, has demonstrated significant utility in mediating nitrene transfer reactions, which are powerful methods for introducing nitrogen-containing functionalities into organic molecules. These reactions proceed through the intermediacy of rhodium-nitrene species.

A notable application of dirhodium(II) caprolactamate is in the efficient aziridination of olefins. organic-chemistry.orgnih.gov This process, however, does not involve a direct nitrene transfer from a nitrene source to the alkene. Instead, it proceeds through a unique mechanism involving a mixed-valent dirhodium(II,III) species. The reaction utilizes p-toluenesulfonamide (TsNH₂) as the nitrogen source in the presence of an N-halo-succinimide, such as N-bromosuccinimide (NBS), and a base. organic-chemistry.orgnih.gov

The proposed mechanism involves the oxidation of the Rh₂(II,II) catalyst to a mixed-valent Rh₂(II,III) species, which then catalyzes the aminobromination of the alkene. Subsequent base-induced ring closure of the resulting β-bromoamine affords the aziridine. organic-chemistry.orgnih.gov This method is highly efficient, requiring very low catalyst loadings (as low as 0.01 mol%) and proceeding under mild conditions to give high yields of the desired aziridines. organic-chemistry.orgnih.gov An X-ray crystal structure of a Rh₂(5+) halide complex formed from the reaction of Rh₂(cap)₄ with N-chlorosuccinimide provides evidence for the involvement of the mixed-valent species. nih.gov

The reaction is applicable to a variety of olefins, including both electron-rich and electron-deficient substrates. The table below summarizes the aziridination of various olefins catalyzed by dirhodium(II) caprolactamate.

| Olefin | Product | Yield (%) | Catalyst Loading (mol%) |

| Styrene | 2-phenyl-1-tosylaziridine | 95 | 0.1 |

| α-Methylstyrene | 2-methyl-2-phenyl-1-tosylaziridine | 85 | 0.1 |

| trans-Stilbene | trans-2,3-diphenyl-1-tosylaziridine | 92 | 0.1 |

| Indene | 1a,6b-dihydro-1H-benzo[b]cyclopropa[d]azepine | 88 | 0.1 |

| 1-Octene | 2-hexyl-1-tosylaziridine | 78 | 1.0 |

Data compiled from studies on the aziridination of olefins catalyzed by dirhodium(II) caprolactamate.

While dirhodium(II) caprolactamate is effective in the unique aziridination reaction described above, its application in direct intramolecular and intermolecular C-H amination via nitrene transfer is more nuanced. Simple dirhodium(II) carboxamidates like Rh₂(cap)₄ can be ineffective catalysts for C-H amination when using hypervalent iodine reagents as the oxidant. nih.gov This is attributed to their facile one-electron oxidation to a mixed-valent Rh(II)/Rh(III) dimer, which appears to be catalytically inactive for the desired C-H amination. nih.gov

However, the broader class of dirhodium carboxamidates is known to be effective for various transformations involving metal-nitrene intermediates. The reactivity and selectivity of these catalysts are highly dependent on the nature of the carboxamidate ligand and the reaction conditions. For instance, the development of chiral dirhodium carboxamidate catalysts has enabled highly enantioselective intramolecular C-H amination reactions of sulfamate (B1201201) esters. nih.gov

In the context of intermolecular nitrene transfer, the choice of both the rhodium catalyst and the nitrene precursor is crucial. While direct C-H amination with Rh₂(cap)₄ may be challenging under certain conditions, the catalyst's ability to engage in nitrene transfer is evident from its successful application in aziridination. The mechanism and outcome of these reactions are intricately linked to the electronic properties of the catalyst and the specific nitrene precursor employed.

Dual Catalytic Systems Involving Azanidacycloheptan-2-one Rhodium Complexes

Dirhodium(II) caprolactamate has been explored in dual catalytic systems, where it can act in concert with another catalytic process. One such example is in the realm of metallaphotocatalysis. nih.gov In a study investigating the bifunctionality of dirhodium tetracarboxylates, Rh₂(cap)₄ was tested for its ability to act as both a photosensitizer and a carbene transfer catalyst in a photochemical cascade reaction. While its catalytic reactivity was found to be lower compared to other dirhodium catalysts like Rh₂(OAc)₄ and Rh₂(esp)₂ in this specific system, its participation demonstrates the potential for its inclusion in dual catalytic cycles. nih.gov

Another example that can be viewed through the lens of dual catalysis is the oxidative Mannich reaction catalyzed by Rh₂(cap)₄. nih.gov In this transformation, the dirhodium catalyst facilitates the C-H oxidation of a tertiary amine to generate a reactive iminium ion in situ. This electrophilic intermediate is then trapped by a nucleophile, such as a siloxyfuran, to form a new carbon-carbon bond. nih.gov This process can be considered a dual catalytic system where the rhodium catalyst orchestrates both the oxidation and the subsequent bond-forming event. This reaction is conducted in a protic solvent using aqueous tert-butyl hydroperoxide as the oxidant, highlighting the catalyst's robustness. nih.gov

Scope and Limitations in Various Organic Transformations

Dirhodium(II) caprolactamate has a broad scope in organic synthesis, primarily as a catalyst for oxidation reactions and nitrene/carbene transfer processes. Its unique electronic properties, stemming from the carboxamidate ligands, render it a highly effective catalyst for specific transformations.

Scope:

Allylic and Benzylic Oxidations: Rh₂(cap)₄ is an exceptional catalyst for the allylic and benzylic oxidation of a wide range of substrates using tert-butyl hydroperoxide as the terminal oxidant. organic-chemistry.orgorgsyn.org These reactions are often highly selective and can be performed with low catalyst loadings under mild conditions. organic-chemistry.org

Propargylic Oxidations: The catalyst has also been successfully employed for the selective C-H oxidation of alkynes to propargylic ketones. acs.org

Aziridination of Olefins: As detailed in section 4.6.1, Rh₂(cap)₄ is a highly efficient catalyst for the aziridination of olefins via a mixed-valent intermediate. organic-chemistry.orgnih.gov

Oxidative Mannich Reaction: The catalyst effectively promotes the oxidative Mannich reaction, enabling the formation of valuable γ-aminoalkyl-butenolides. nih.gov

Carbene Transfer Reactions: Although not the primary focus of this article, it is worth noting that dirhodium carboxamidates are generally efficient catalysts for metal carbene reactions, such as cyclopropanation and C-H insertion of diazo compounds. acs.org

Limitations:

C-H Amination: A significant limitation of Rh₂(cap)₄ is its often poor performance in direct C-H amination reactions that utilize hypervalent iodine oxidants. nih.gov Its low oxidation potential leads to the formation of a catalytically inactive mixed-valent species. nih.gov

[2+2] Cycloadditions: The synthesis of β-lactams via [2+2] cycloaddition is not a typical application for this dirhodium(II) catalyst, with Rh(I) complexes being more suitable for this transformation.

Reactivity in Certain Dual Systems: In some dual catalytic systems, such as the photochemical cascade reaction mentioned in section 4.7, Rh₂(cap)₄ has shown lower reactivity compared to other dirhodium tetracarboxylates. nih.gov

Cost: A general limitation for all rhodium-based catalysts is the high cost of the precious metal, which can be a consideration for large-scale applications. acs.org

Mechanistic Investigations of Azanidacycloheptan 2 One Rhodium Catalysis

Identification and Characterization of Catalytic Intermediates

Rhodium Carbene Intermediates

Rhodium carbene (or carbenoid) intermediates are among the most extensively studied reactive species in rhodium catalysis. nih.govresearchgate.net They are typically generated from the reaction of a Rh(II) catalyst with a diazo compound, leading to the expulsion of N₂. tennessee.edu These electrophilic intermediates are central to a wide array of synthetic transformations, including cyclopropanation, C-H and X-H insertions, and ylide formation. nih.gov

The structure and reactivity of the rhodium carbene are influenced by the ancillary ligands on the rhodium center. For instance, in the context of C-H functionalization, the choice of chiral dirhodium carboxylate catalyst can control the enantioselectivity of the insertion reaction. nih.gov While not directly observed in the [Rh₂(cap)₄]-catalyzed allylic oxidation, the principles of rhodium carbene chemistry are fundamental to understanding the broader scope of Rh(II) catalysis. Theoretical studies on related systems, such as the Rh₂(OAc)₄-catalyzed reaction of diazoacetamides, show that the rhodium carbene is a key intermediate that can lead to either C-H insertion or Büchner-type ring expansion products, with the reaction pathway being highly dependent on the system's energetics. nih.gov

Metalloketene Intermediates

Rhodium catalysts can facilitate the conversion of carbenes into ketenes through carbonylation reactions. rsc.org This process involves the reaction of a rhodium-carbene intermediate with carbon monoxide. The resulting metalloketene species is a versatile intermediate for synthesizing various valuable compounds. For example, the in situ generation of ketenes from diazo-derived carbenes, followed by reaction with imines, is a powerful method for synthesizing β-lactams, a structural motif present in many antibiotics. rsc.org This pathway is particularly relevant given that the ligand of interest, caprolactam, is itself a cyclic amide (a lactam).

DFT computational studies on the formation of ketenes from rhodium carbenes suggest that the process can occur via an outer-sphere CO insertion mechanism. rsc.org The higher affinity of rhodium for binding the resulting ketene (B1206846) intermediate, compared to other metals, presents opportunities for developing novel enantioselective transformations. rsc.org

Ylide Formation and Transformations

Rhodium carbenoids can react with Lewis bases, such as heteroatoms in amines, ethers, or carbonyls, to form ylides. nih.gov These ylide intermediates can then undergo a variety of subsequent transformations, including nih.govresearchgate.net-sigmatropic rearrangements, Stevens rearrangements, or Sommelet-Hauser rearrangements, leading to complex molecular architectures.

In reactions involving substrates with carbonyl groups, the formation of an oxonium ylide is a common mechanistic step. For example, the Rh₂(OAc)₄-catalyzed reaction of ethyl diazoacetate with N-methylisatin is proposed to proceed through an ylide generated from the interaction of the rhodium carbenoid with the C-3 carbonyl group of the isatin. researchgate.net This intermediate then collapses to form spirooxindole-oxiranes. researchgate.net The interaction of rhodium carbenes with phosphines can also lead to stable phosphonium (B103445) ylide complexes, which themselves can serve as ligands in catalysis. researchgate.netacs.org

Transition State Analysis and Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping out the potential energy surfaces of catalytic reactions. These studies allow for the detailed analysis of transition states, providing insights into reaction barriers, selectivity, and the feasibility of proposed mechanistic pathways.

For rhodium-catalyzed C-H amination reactions, DFT studies have been used to compare different potential pathways. For instance, in reactions using N-mesyloxycarbamates as nitrene precursors, a concerted pathway where a rhodium-nitrene species directly undergoes C-H insertion was found to be energetically favored over a stepwise C-N bond formation process. rsc.org These calculations identified the C-H insertion transition state as the one involved in the rate-limiting step of the reaction. rsc.org

Similarly, in the competitive intramolecular reaction of α-diazoacetamides catalyzed by Rh₂(OAc)₄, DFT calculations revealed that a Büchner-type cycloheptatriene (B165957) formation pathway has lower energy barriers compared to C-H bond insertion pathways. nih.gov This finding was consistent with the experimentally observed product distribution. nih.gov Such theoretical investigations are crucial for understanding and predicting the outcomes of complex, multi-pathway reactions catalyzed by rhodium complexes.

Kinetics and Rate-Determining Steps in Rhodium-Catalyzed Reactions

In the dirhodium(II) caprolactamate-catalyzed allylic oxidation, the reaction is remarkably fast, often completing in minutes with very low catalyst loading (as little as 0.1 mol %). nih.gov While a detailed kinetic analysis was not the focus of the initial report, the high efficiency suggests that all steps in the catalytic cycle are rapid.

For other rhodium-catalyzed reactions, more detailed kinetic analyses have been performed. In Rh(II)-catalyzed C-H functionalization reactions, a comprehensive kinetic investigation demonstrated that carbene insertion into the C-H bond is the rate-determining step. nih.gov In contrast, studies on the carbonylation of carbenes to form ketenes using rhodium-pincer complexes suggested through DFT calculations that the initial activation of the diazo compound to generate the rhodium-carbene intermediate is the rate-determining step. rsc.orgresearchgate.net

Michaelis-Menten kinetics, a model typically used for enzyme kinetics, has been successfully applied to dirhodium(II) carboxylate-catalyzed carbenoid reactions. acs.org This approach shows that the reactions exhibit saturation kinetics, supporting a mechanism where the catalyst and substrate form a complex. The analysis revealed that the rate-determining step occurs before the final product-forming step (e.g., attack on an aromatic ring in a C-H insertion). acs.org

The table below summarizes kinetic findings for various rhodium-catalyzed reactions, illustrating how the rate-determining step can vary based on the specific transformation.

| Reaction Type | Catalyst System | Proposed Rate-Determining Step (RDS) | Supporting Evidence |

| C-H Functionalization | Rh₂(R-TPPTTL)₄ / Diazo Compound | Carbene C-H Insertion | Rate Law Analysis nih.gov |

| Carbene Carbonylation | Rhodium PNN Pincer / Diazo Compound | Diazo Activation / Carbene Formation | DFT Calculations rsc.org |

| C-H Amination | Rhodium Dimer / N-Mesyloxycarbamate | C-H Insertion | DFT Calculations, Kinetic Isotope Effect rsc.org |

| Carbenoid C-H Insertion | Dirhodium Pivalate / Diazoketone | Step prior to C-H attack (likely carbene formation) | Michaelis-Menten Kinetics acs.org |

These investigations into the kinetics and rate-determining steps are crucial for optimizing reaction conditions and for the rational design of more efficient catalysts for specific applications.

Role of Solvent, Temperature, and Additives in Reaction Mechanisms

The efficiency, selectivity, and underlying mechanism of catalytic systems involving azanidacycloheptan-2-one rhodium, particularly dirhodium(II) caprolactamate [Rh₂(cap)₄], are profoundly influenced by the reaction environment. Solvent, temperature, and the presence of additives are not merely passive parameters but active participants that can stabilize intermediates, alter reaction pathways, and control product distribution. Mechanistic investigations have revealed that careful optimization of these factors is critical to achieving desired catalytic outcomes.

Detailed Research Findings

Role of Solvent:

The choice of solvent plays a critical role in catalysis by influencing the solubility of reactants, the stability of catalytic intermediates, and the energy barriers of transition states. researchgate.net In rhodium-catalyzed reactions, the energetic and entropic effects of solvation can be decisive in determining the activation free energies. researchgate.net For instance, coordinatively unsaturated intermediates can be strongly stabilized by solvent molecules. researchgate.net

In the context of [Rh₂(cap)₄] catalysis, specific solvents have been selected to optimize reaction conditions. During studies of benzylic oxidation, 1,2-dichloroethane (B1671644) (DCE) was chosen as the solvent because it permitted the use of higher reaction temperatures without compromising the reaction efficiencies that were observed in dichloromethane. acs.org In other applications, such as the oxidative Mannich reaction catalyzed by [Rh₂(cap)₄], the transformation is effectively conducted in a protic solvent using an aqueous solution of tert-butyl hydroperoxide (T-HYDRO). nih.gov

Role of Temperature:

Reaction temperature is a fundamental parameter that governs reaction kinetics. For many rhodium-catalyzed processes, an optimal temperature exists that maximizes yield and selectivity. In rhodium-catalyzed C-H methylation reactions, for example, 80 °C was identified as the optimal temperature; operating at either higher or lower temperatures resulted in a significant decrease in product yield. nih.gov

Similarly, for the benzylic oxidation of certain substrates using the [Rh₂(cap)₄] catalyst, elevating the temperature to 40 °C, in conjunction with an appropriate additive and oxidant, facilitated a clean and efficient reaction. acs.org This demonstrates that temperature adjustments are often made in concert with other variables to fine-tune the catalytic system for a specific transformation.

Role of Additives:

Additives can have a remarkable effect on the course of a reaction by enhancing catalyst activity, improving selectivity, or even enabling otherwise unfeasible transformations. emory.edu In the field of dirhodium catalysis, additives have been shown to have profound effects on reactivity and enantioselectivity. emory.edu

A clear example of the crucial role of additives is found in the [Rh₂(cap)₄]-catalyzed benzylic oxidation with tert-butyl hydroperoxide (TBHP). acs.org Initial experiments with the catalyst alone resulted in low substrate conversion. acs.org A screening of various additives revealed that a base was essential for high conversion, with sodium bicarbonate (NaHCO₃) proving to be the most effective. acs.org A loading of 50 mol % of NaHCO₃ was found to be optimal for substrate conversion. acs.org Mechanistic experiments suggest that the base plays an advanced role in the reaction, going beyond simple acid scavenging. acs.org

The effect of different additives on the conversion of 1,2,3,4-tetrahydronaphthalene (B1681288) in a [Rh₂(cap)₄]-catalyzed oxidation is detailed in the table below.

Table 1: Effect of Additives on Substrate Conversion in Benzylic Oxidation acs.org Conditions: [Rh₂(cap)₄] (1 mol %), additive (50 mol %), TBHP (5.0 equiv), CH₂Cl₂ (0.27 M/[substrate]), room temperature, 16 h.

| Additive | Conversion (%) |

| None | <10 |

| K₂CO₃ | 60 |

| NaHCO₃ | >95 |

| Proton-Sponge® | 25 |

| Na₂SO₄ | <10 |

| 4 Å Mol. Sieves | <10 |

The data clearly illustrates that the choice of additive is critical, with NaHCO₃ leading to a dramatic increase in conversion compared to other bases or drying agents. acs.org This highlights how additives can be integral to the catalytic cycle, directly impacting the efficiency of the rhodium catalyst.

Computational and Theoretical Studies on Azanidacycloheptan 2 One Rhodium Complexes

Density Functional Theory (DFT) Applications for Reactivity and Selectivity Prediction

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying large systems like transition metal complexes. capes.gov.br It is extensively used to predict the reactivity and selectivity of rhodium complexes, including those with caprolactam-derived ligands. capes.gov.br

Elucidating Reaction Mechanisms and Pathways

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions catalyzed by rhodium complexes. This allows for the identification of transition states, intermediates, and the determination of the most favorable reaction pathways. For instance, in reactions such as allylic oxidation catalyzed by dirhodium(II) caprolactamate, DFT can be used to propose and validate mechanistic proposals. nih.gov A proposed mechanism for this reaction involves a redox chain catalysis, with evidence pointing to the intermediacy of a higher-valent dirhodium tert-butyl peroxy complex. capes.gov.brnih.gov

Operando FTIR spectroscopy combined with DFT calculations has been successfully used to study the degradation of rhodium catalysts. This combined approach helps to correlate structural changes in the catalyst with losses in activity and selectivity, identifying the formation of undesired byproducts like rhodium carbonyl clusters. rsc.org

Predicting Ligand Effects on Catalytic Performance

The ligand environment around the rhodium center is crucial in determining the catalyst's performance. DFT studies allow for the systematic investigation of how modifications to the ligand structure affect the electronic and steric properties of the complex, and consequently, its catalytic activity and selectivity.

For example, computational workflows have been developed to predict how the structure of chiral cyclopentadienyl (B1206354) (Cp) ligands on rhodium complexes can be tuned to optimize reactivity and selectivity in asymmetric C-H functionalization reactions. acs.org These studies can guide the synthesis of new ligands to achieve higher performance for challenging substrates. acs.org The lack of robust and tunable chiral ligands has been a historical challenge, and computational insights are helping to accelerate progress in this area. acs.org DFT calculations have also been used to explore the effects of axial ligation by solvent molecules on the reactivity and selectivity of dirhodium complexes in C-H insertion reactions. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior of Complexes

For instance, Dynamic NMR (DNMR) studies, in conjunction with DFT calculations, have been used to investigate the dynamic processes in rhodium complexes, such as ligand rotation. rsc.org In a study on a cationic rhodium-sparteine complex, these methods revealed a dynamic process resulting in the rotation of the cyclooctadiene (COD) ligand. rsc.org The experimental activation parameters (ΔH‡, ΔS‡, and ΔG‡) were found to be in excellent agreement with the values computed using DFT, validating the proposed transition state. rsc.org Such studies are crucial for understanding the fluxional nature of these complexes in solution, which can have significant implications for their catalytic activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.govwikipedia.org In the context of catalysis, QSAR can be used to predict the performance of a catalyst based on a set of calculated molecular descriptors.

The general workflow for a QSAR study involves:

Data Set Collection : A series of catalysts with known activities (e.g., yield, enantiomeric excess) is compiled.

Descriptor Calculation : For each catalyst, a wide range of molecular descriptors representing its topological, electronic, and steric properties are calculated.

Model Development : Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the observed activity. wikipedia.org

Model Validation : The predictive power of the model is assessed using internal and external validation techniques.

While specific QSAR studies on azanidacycloheptan-2-one rhodium complexes are not widely reported, the methodology has been applied to rhodium-catalyzed reactions like hydroformylation. researchgate.net Such models can identify key descriptors that influence catalytic performance, for example, showing that factors like size, branching, aromaticity, and polarizability can affect the inhibition activity of certain inhibitors. wikipedia.org

Frontier Molecular Orbital (FMO) Analysis of Reacting Species

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy and symmetry of these orbitals govern the feasibility and outcome of a chemical reaction. wikipedia.org

According to FMO theory, a reaction is favored when the HOMO of one reactant can effectively interact with the LUMO of the other. youtube.com The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net FMO analysis can be used to:

Predict the most likely sites of reaction (regioselectivity).

Explain the stereochemical outcome of reactions.

Understand the nature of the bonding between the catalyst and the substrate.

For example, in the context of rhodium complexes, FMO analysis can help rationalize why certain substrates bind in a specific orientation and how the electronic properties of the ligands influence the HOMO-LUMO gap of the catalytic species, thereby tuning its reactivity. capes.gov.br

Computational Modeling of Chiral Induction and Enantioselectivity

One of the most powerful applications of computational modeling in catalysis is in understanding and predicting the origins of enantioselectivity in asymmetric reactions. For chiral rhodium complexes, computational methods can pinpoint the subtle non-covalent interactions that stabilize the transition state leading to one enantiomer over the other.

DFT calculations have been successfully employed to investigate the origin of asymmetric induction in reactions involving chiral-at-rhodium complexes. nih.gov By calculating the free energies of activation for the transition states leading to the different enantiomers, these studies can accurately reproduce the experimentally observed enantiomeric excess (ee). nih.gov Distortion-interaction analysis, a computational tool, can further dissect the energy differences, revealing whether steric hindrance or electronic effects are the dominant factors in stereodiscrimination. nih.gov

For example, in the asymmetric C-H functionalization of benzamides, computational predictions were used to guide the selection of chiral Cp ligands on rhodium to optimize enantioselectivity. acs.org The table below shows a comparison of computationally predicted and experimentally observed selectivities for different substrates, highlighting the predictive power of these models.

| Substrate | Catalyst | Predicted er | Experimental er | Experimental Yield |

| Styrene | 2d | >99.5:0.5 | 96:4 | 76% |

| 1-Hexene | 2d | 88:12 | 74:26 | 96% |

| Styrene | 2j | >99.5:0.5 | >99.5:0.5 | 95% |

| 1-Hexene | 2j | 96:4 | 93:7 | 78% |

| Data derived from computational and experimental studies on chiral Rh complexes. nih.gov |

These computational models not only rationalize experimental results but also enable the in silico design of new, more effective chiral catalysts for asymmetric transformations. nih.govrsc.org

Advanced Methodologies for Structural and Mechanistic Elucidation Excluding Properties Data

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of molecular compounds. This technique involves directing X-rays onto a single crystal of the substance. The resulting diffraction pattern, created by the interaction of X-rays with the electron clouds of the atoms, is analyzed to generate a three-dimensional model of the molecule with atomic-level resolution.

For dirhodium paddlewheel complexes, including analogues of dirhodium(II) tetrakis(caprolactam), single-crystal X-ray diffraction is crucial for establishing the exact coordination geometry, the rhodium-rhodium bond distance, and the spatial orientation of the four bridging caprolactam ligands. mdpi.comcanberra.edu.aucore.ac.uketsu.edu A key structural feature elucidated by this method is the relative arrangement of the bridging ligands around the dirhodium core. For example, in chiral dirhodium carboxylate catalysts, different arrangements of ligands (e.g., α,α,β,β vs. α,β,α,β conformations) have been identified, which profoundly influences the catalyst's stereoselectivity in reactions like cyclopropanation. mdpi.comcanberra.edu.au

While a specific, publicly available crystal structure for dirhodium(II) tetrakis(caprolactam) is not detailed in the reviewed literature, the technique's application to closely related dirhodium(II) acetamidate and carboxylate complexes provides critical insight into what such an analysis would reveal. etsu.edu The structural data obtained from X-ray crystallography is fundamental for computational modeling and for rationalizing the outcomes of catalytic reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Studies